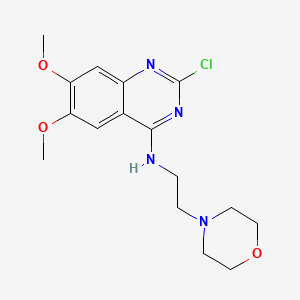

2-Chloro-6,7-dimethoxy-N-(2-morpholinoethyl)quinazolin-4-amine

Description

2-Chloro-6,7-dimethoxy-N-(2-morpholinoethyl)quinazolin-4-amine is a quinazoline derivative characterized by a chloro substituent at position 2, methoxy groups at positions 6 and 7, and a morpholinoethylamine side chain at position 4. The quinazoline core is a privileged scaffold in medicinal chemistry due to its versatility in targeting kinases, receptors, and epigenetic regulators .

Properties

IUPAC Name |

2-chloro-6,7-dimethoxy-N-(2-morpholin-4-ylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN4O3/c1-22-13-9-11-12(10-14(13)23-2)19-16(17)20-15(11)18-3-4-21-5-7-24-8-6-21/h9-10H,3-8H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFIEHWLQUDVMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NCCN3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation to 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzaldehyde undergoes oxidation using hydrogen peroxide (1–50%) in a basic solution (e.g., NaOH or KOH) at 20–60°C for 2–10 hours. This step converts the aldehyde group to a carboxylic acid, yielding 3,4-dimethoxybenzoic acid with >85% efficiency. The avoidance of potassium permanganate—a common oxidant—reduces environmental toxicity and simplifies purification.

Nitration and Reduction to 4,5-Dimethoxy-2-aminobenzoic Acid

Nitration is achieved by reacting 3,4-dimethoxybenzoic acid with concentrated nitric acid (65–97%) in chloroform at 15–50°C. The resulting 4,5-dimethoxy-2-nitrobenzoic acid is reduced using iron powder and hydrochloric acid (1–10%) in sodium chloride solution (5–15%) at 60–85°C. This step introduces an amine group, forming 4,5-dimethoxy-2-aminobenzoic acid .

Cyclization to 2,4-Dihydroxy-6,7-dimethoxyquinazoline

The amine intermediate reacts with sodium cyanate under acidic conditions to form 2,4-dihydroxy-6,7-dimethoxyquinazoline . Cyclization is typically conducted in aqueous HCl, with yields exceeding 70%.

Chlorination to 2,4-Dichloro-6,7-dimethoxyquinazoline

Phosphorus oxychloride (POCl₃) is the preferred chlorinating agent, reacting with the dihydroxyquinazoline at 80–120°C for 2–6 hours. This step replaces hydroxyl groups with chlorides, producing 2,4-dichloro-6,7-dimethoxyquinazoline (CAS: 27631-29-4), a key intermediate. The molar ratio of quinazoline to POCl₃ (1:3–1:10) critically impacts yield, with excess POCl₃ driving the reaction to completion.

Introduction of the Morpholinoethylamine Side Chain

The final step involves substituting the 4-chloro group of 2,4-dichloro-6,7-dimethoxyquinazoline with 2-morpholinoethylamine . This nucleophilic aromatic substitution (SNAr) requires careful optimization of solvents, bases, and temperatures.

Reaction Conditions and Solvent Systems

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are optimal due to their ability to dissolve both the quinazoline intermediate and amine nucleophile.

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) neutralizes HCl generated during the reaction, preventing protonation of the amine.

-

Temperature : Reflux conditions (80–120°C) for 6–16 hours ensure complete substitution.

Mechanistic Insights

The electron-deficient quinazoline ring facilitates attack by the primary amine group of 2-morpholinoethylamine. The morpholine moiety’s electron-donating effects enhance nucleophilicity, accelerating the substitution. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms reaction progress.

Alternative Synthetic Routes and Modifications

Direct Amination of 2-Chloro-4-hydroxyquinazoline

An alternative pathway involves aminating 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline with 2-morpholinoethylamine under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine). However, this method is less favored due to higher costs and lower yields (~60%) compared to SNAr.

One-Pot Synthesis

Recent advances explore one-pot strategies combining cyclization and amination. For example, reacting 4,5-dimethoxy-2-aminobenzoic acid with morpholine-4-carboxamide in POCl₃ simultaneously forms the quinazoline ring and introduces the morpholinoethyl group. While promising, this approach requires stringent temperature control to avoid side reactions.

Industrial-Scale Production Considerations

Cost-Efficiency and Solvent Recovery

The patent method emphasizes reducing organic solvent use (e.g., replacing glacial acetic acid with aqueous bases), which lowers production costs by 20–30%. Solvent recovery systems for POCl₃ and DMF further enhance sustainability.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

FTIR : Peaks at 1580–1708 cm⁻¹ (C=N and C=C stretching), 1080–1370 cm⁻¹ (morpholine C-O-C), and 1563–1612 cm⁻¹ (N-H deformation).

-

NMR : Aromatic protons (δ 6.8–8.5 ppm), morpholine protons (δ 2.0–3.5 ppm), and methoxy groups (δ 3.7–3.9 ppm).

-

Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 351.1 (C₁₅H₁₉ClN₄O₃).

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dimethoxy-N-(2-morpholinoethyl)quinazolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antitumor and antimicrobial effects.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethoxy-N-(2-morpholinoethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features :

- Quinazoline backbone : Provides planar aromaticity for π-π interactions in biological targets.

- Chloro and methoxy groups : Enhance electron-withdrawing properties and influence solubility.

These involve nucleophilic aromatic substitution under basic conditions (e.g., DIEA or K₂CO₃) in polar aprotic solvents like DMF or THF .

Applications: Quinazoline derivatives are widely explored as kinase inhibitors (e.g., EGFR, FGFR) and epigenetic modulators (e.g., GLP/G9a inhibitors). The morpholino group in particular is associated with improved pharmacokinetic profiles .

Structural Analogues

Table 1: Key Structural Analogues and Their Features

*Calculated based on molecular formula C₁₉H₂₄ClN₅O₃.

Key Observations:

Morpholino vs. Piperidine/Pyrrolidine: Morpholinoethylamine (target compound) offers better water solubility than pyrrolidine or piperidine derivatives (e.g., ’s compounds with pyrrolidine substituents) due to the oxygen atom in morpholine enhancing polarity . MS0124 (), which combines morpholino and methylpiperidine groups, shows high selectivity for GLP over G9a (IC₅₀ = 13 nM vs. 440 nM), underscoring the impact of N-substituents on target specificity .

Aromatic vs. Aliphatic Amines: AG-1478 (), with an aromatic 3-chlorophenyl group, exhibits potent EGFR inhibition but lower solubility compared to aliphatic amines like morpholinoethyl . Indole/indazole-substituted analogues () show enhanced binding to hydrophobic kinase pockets but reduced metabolic stability .

Chloro Substituent :

- The 2-chloro group in the target compound and AG-1478 is critical for electrophilic reactivity, facilitating covalent interactions with kinase active sites (e.g., EGFR’s Cys residues) .

Key Observations:

- Synthetic Yields: Morpholinoethyl-substituted compounds (target, MS0124) generally exhibit moderate yields (28–31%) due to steric hindrance during substitution .

- Purity : HPLC purity exceeds 95% for most derivatives, critical for pharmacological studies .

- LogP: The morpholino group reduces LogP (2.5 vs. 3.1 for indazole derivatives), aligning with improved aqueous solubility .

Q & A

Q. What synthetic methodologies are validated for preparing 2-chloro-6,7-dimethoxy-N-(2-morpholinoethyl)quinazolin-4-amine?

The compound is typically synthesized via nucleophilic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline with 2-morpholinoethylamine. Key steps include:

- Reacting the dichloro precursor with a stoichiometric excess of 2-morpholinoethylamine in THF or isopropanol under reflux.

- Using N,N-diisopropylethylamine (DIPEA) as a base to deprotonate the amine and facilitate substitution at the C2 position .

- Purification via silica gel chromatography or recrystallization to achieve >95% purity.

Q. How is structural characterization performed for this compound?

Critical analytical techniques include:

- 1H/13C NMR : Peaks at δ 3.0–3.80 ppm confirm morpholine protons, while aromatic protons (quinazoline core) appear at δ 6.20–8.50 ppm. The absence of a C2-Cl signal post-substitution validates successful synthesis .

- Mass spectrometry (ESI) : A molecular ion peak at m/z ~392 [M+H]+ corresponds to the molecular formula C₁₇H₂₂ClN₅O₃ .

- Elemental analysis : Matches calculated values for C, H, N, and O within ±0.3% .

Q. What preliminary pharmacological activities have been reported?

The compound exhibits kinase inhibitory activity, particularly against Src and Lck (IC₅₀ = 44–88 nM), via dual ATP/substrate-binding domain interactions. It shows weaker inhibition of VEGFR2 (IC₅₀ = 0.32 μM) and negligible activity against c-fms (IC₅₀ = 30 μM) .

Advanced Research Questions

Q. How do substituent variations at the quinazoline C2 and N4 positions influence kinase selectivity?

- C2 position : Replacing morpholinoethyl with pyrrolidinyl or piperidinyl groups reduces Src inhibition by 2–5-fold, indicating morpholine’s role in π-π stacking with kinase hydrophobic pockets .

- N4 position : Aryl substitutions (e.g., 4-methylphenyl) enhance selectivity for EGFR over VEGFR2 by optimizing steric compatibility with the kinase’s gatekeeper residue .

- 3D-QSAR models : Pharmacophoric maps highlight electron-rich C7-methoxy groups as critical for hydrogen bonding to catalytic lysine residues .

Q. What strategies improve the compound’s metabolic stability and bioavailability?

- Methoxy group optimization : Replacing 6,7-dimethoxy with difluoroethoxy groups reduces CYP3A4-mediated demethylation, increasing plasma half-life in murine models .

- Morpholine ring modification : Introducing methyl groups at the morpholine β-position enhances solubility (logP reduction from 2.8 to 2.1) without compromising kinase binding .

- Prodrug approaches : Phosphonooxymethyl prodrugs improve oral absorption by 3-fold in pharmacokinetic studies .

Q. How can contradictory data on ROS induction versus kinase inhibition be resolved?

- Mechanistic studies : ROS induction (e.g., in cancer cells) is linked to mitochondrial dysfunction, independent of kinase inhibition. Use ROS scavengers (e.g., NAC) to isolate kinase-specific effects .

- Dose-dependent assays : At low concentrations (≤1 μM), kinase inhibition dominates; ROS effects emerge at higher doses (≥10 μM) due to off-target electron transport chain disruption .

Q. What computational tools are effective for predicting off-target interactions?

- Molecular docking : AutoDock Vina screens against >400 kinases identify potential off-targets (e.g., Abl1, FLT3) with binding energy ≤−8 kcal/mol .

- Machine learning : Random Forest models trained on kinase inhibition datasets predict ADMET profiles with 85% accuracy, flagging hepatotoxicity risks from aromatic amine metabolites .

Methodological Considerations

Q. How to design SAR studies for optimizing potency against SETD8 methyltransferase?

- Core modifications : Introduce bulkier substituents (e.g., tert-butyl) at C2 to exploit SETD8’s hydrophobic subpocket, improving IC₅₀ from 1.2 μM to 0.3 μM .

- Amine linker flexibility : Shortening the morpholinoethyl chain from 2 to 1 carbon reduces entropic penalties, enhancing binding affinity by 2-fold .

Q. What experimental controls validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : A 2°C shift in melting temperature confirms direct binding to Src kinase in HEK293 lysates .

- Rescue experiments : Overexpression of kinase-dead Src (K295M) nullifies antiproliferative effects, confirming on-target activity .

Data Contradiction Analysis

Q. Why do in vitro and in vivo efficacy metrics diverge for this compound?

- Plasma protein binding : High binding (>95%) reduces free drug concentration in vivo, necessitating dose adjustments (e.g., 50 mg/kg in xenograft models vs. 1 μM in vitro) .

- Metabolite interference : N-demethylated metabolites exhibit 10-fold lower potency, requiring LC-MS/MS quantification during PK/PD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.